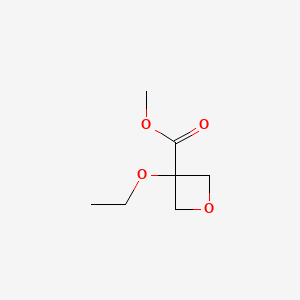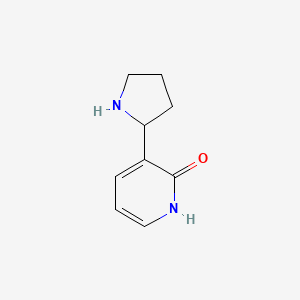
3-(Pyrrolidin-2-yl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound that features both pyrrolidine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)pyridin-2-ol typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the esterification of nicotinic acid, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, and reducing agents such as sodium and ammonium chloride in ethanol for reduction . Substitution reactions often involve the use of bases and solvents to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions include pyrrolidine-2-carbaldehyde, various pyrrolidin-2-ones, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-2-yl)pyridin-2-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring, used in various chemical syntheses.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its biological activities and synthetic versatility.
Uniqueness
3-(Pyrrolidin-2-yl)pyridin-2-ol is unique due to its combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-pyrrolidin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c12-9-7(3-1-6-11-9)8-4-2-5-10-8/h1,3,6,8,10H,2,4-5H2,(H,11,12) |
Clave InChI |
QOSIAVJXAGYOCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
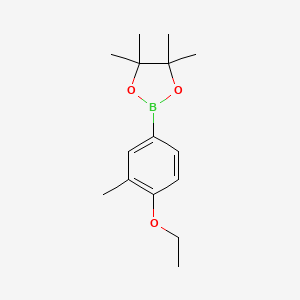
![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)


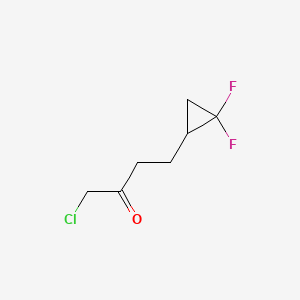
![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
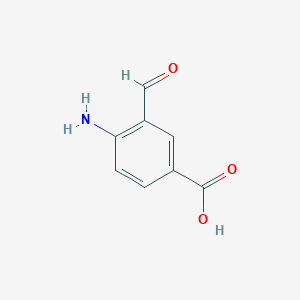
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
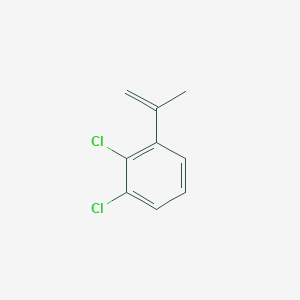
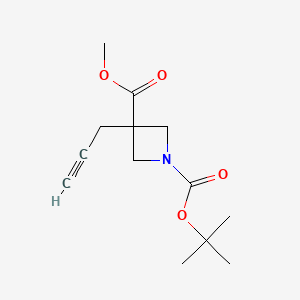
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
